1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(8-12-3-7-21-11-12)18-6-1-2-13(10-18)20-14-9-16-4-5-17-14/h3-5,7,9,11,13H,1-2,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXOSRKRUVXLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazine ring, a piperidine ring, and a thiophene moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure
The molecular formula of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is C15H17N3O2S, with a molecular weight of 303.38 g/mol. The structural representation is as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs have shown promising biological activities across various fields. The biological activities of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can be categorized into the following areas:
Antimicrobial Activity
Studies have reported significant antimicrobial properties for compounds featuring similar heterocyclic structures. For instance, derivatives containing piperidine and thiophene rings have demonstrated effectiveness against various bacterial strains. In vitro assays are essential for evaluating the compound's efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The presence of thiophene and pyrazine moieties in the compound suggests potential antioxidant activity. Research on structurally related compounds has shown that these groups can enhance the ability to scavenge free radicals, thereby contributing to cellular protection .
Enzyme Inhibition
Preliminary studies indicate that 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yloxy)ethanone may inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
Case Studies
Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. One notable study involved the synthesis of pyrazole-based derivatives that exhibited enhanced antimicrobial activity compared to traditional antibiotics . Another study highlighted the compound's potential as an immunosuppressive agent through its interaction with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C15H17N3O2S, and it has a molecular weight of 303.38 g/mol. The compound's structure includes a pyrazine ring, a piperidine ring, and a thiophene moiety.
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has potential biological activities, such as antitumor, antibacterial, and antifungal properties.
Antitumor Activity Research indicates that compounds with structural motifs similar to 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit antitumor activity. Studies have shown that derivatives of piperidine and thiophene have demonstrated efficacy against various cancer cell lines.
Antibacterial and Antifungal Activity The compound has been evaluated for its antibacterial and antifungal activities, with preliminary studies suggesting it can inhibit the growth of several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent. Similar compounds may act by disrupting cellular processes or inhibiting key enzymes involved in pathogen survival.
Related Studies
Case studies have explored the biological activity of compounds structurally related to 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor efficacy | Demonstrated inhibition of tumor growth in vitro. |
| Study B | Antibacterial properties | Showed effectiveness against Gram-positive bacteria. |
| Study C | Antifungal activity | Indicated potential against common fungal pathogens. |
Other research has explored related compounds containing tetrazoles and piperidine nuclei for antimicrobial activity, with some compounds showing significant microbial activity against tested bacterial and fungal strains . Additionally, some 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone group have exhibited antifungal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine/piperazine-derived ethanones with aromatic or heterocyclic substituents. Below, we compare its structural and functional attributes with analogous compounds reported in the literature.
Structural Analogues and Substituent Effects
Key Observations:
Heterocyclic Diversity :
- The pyrazine-2-yloxy group in the target compound distinguishes it from analogues with piperazine (e.g., MK47 in ) or pyrazole cores (e.g., ). Pyrazine’s electron-deficient nature may enhance interactions with biological targets via hydrogen bonding or π-π stacking.
- The thiophen-3-yl substituent contrasts with thiophen-2-yl derivatives (e.g., ), where positional isomerism could influence steric and electronic properties.
Functional Group Impact: The trifluoromethyl (CF₃) group in MK47 increases lipophilicity and metabolic stability compared to the target compound’s pyrazine moiety.
Physicochemical Properties
| Property | Target Compound | MK47 | Compound in |
|---|---|---|---|
| Molecular Weight | 303.4 | 393.4 | 381.5 |
| LogP (Predicted) | ~2.1* | ~3.8* | ~2.5* |
| Hydrogen Bond Donors | 0 | 0 | 1 (hydroxyl) |
*Predicted using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
